molecular formula C6H3Cl(NO2)2<br>C6H3ClN2O4 B146266 1-Chloro-3,4-dinitrobenzene CAS No. 610-40-2

1-Chloro-3,4-dinitrobenzene

Cat. No. B146266
CAS RN: 610-40-2
M. Wt: 202.55 g/mol
InChI Key: QVQSOXMXXFZAKU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Chloro-3,4-dinitrobenzene has been studied using X-ray diffraction, revealing an orthorhombic, stable phase at room temperature. The space group is identified as D102h=Pccn, with lattice parameters a=893.0(1) pm, b=1104.5(2) pm, c=1567.6(2) pm, and eight molecules per unit cell (Z=8). The nuclear quadrupole coupling tensors of nitrogen and chlorine in the compound have been determined, providing insights into the electronic environment of these atoms within the molecule .

Chemical Reactions Analysis

Nucleophilic aromatic substitution reactions involving 1-Chloro-3,4-dinitrobenzene have been explored. One study focused on the reaction mechanism with glutathione, modeled by a thiomethoxide ion, both in the gas phase and in solution. The research utilized ab initio molecular orbital theory and a continuum solvent model, finding that C-S bond formation is the rate-determining step in aqueous solution, which aligns with experimental observations . Another study investigated the electrochemical reductive cleavage of the carbon-chlorine bond in the compound at gold electrodes, revealing that the initial electron transfer forms a radical anion which then undergoes bond cleavage following an EC mechanism .

Physical and Chemical Properties Analysis

1-Chloro-3,4-dinitrobenzene has been characterized for its nonlinear optical properties. Crystals of the compound were grown and analyzed using various techniques such as X-ray powder diffraction, FT-IR, FT-Raman, proton nuclear magnetic resonance (PNMR), and etching studies. The thermal properties were studied using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA). UV-vis studies indicated a cutoff wavelength of less than 400 nm, and the crystal exhibited second harmonic generation property, confirming its potential in nonlinear optical applications .

Synthesis Analysis

The synthesis of derivatives of 1-Chloro-3,4-dinitrobenzene has been explored, with new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives being prepared. These derivatives were obtained through reactions involving bis(4-chloro-3-nitrophenyl)disulfide and bis(4-chloro-3,5-dinitrophenyl)disulfide, followed by fluorination or perfluoroalkylation. The introduction of these electron-withdrawing substituents activates the halogen for nucleophilic attack, leading to various nucleophilic substitution reactions and the synthesis of new compounds, including analogues of trifluralin .

1-Chloro-3,4-dinitrobenzene has been used as an algicide, but its high allergenic potential has led to cases of contact dermatitis in occupational settings. This highlights the need for closed systems to prevent human contact with this substance . Additionally, the solvate structure of 1-Chloro-3,4-dinitrobenzene with 1,4-dioxane has been reported, where molecules are linked by hydrogen bonds into a two-dimensional sheet . Improvements in the synthesis and purification of related compounds, such as 4,6-dinitro-1,3-dichlorbenzene, have also been documented, with high product purity and yield .

Scientific Research Applications

Solvate Structure Analysis

1-Chloro-3,4-dinitrobenzene has been analyzed for its solvate structure with 1,4-dioxane. This study demonstrates how alternating molecules of 3,4-dinitro-1-chlorobenzene and 1,4-dioxane are linked by hydrogen bonds, forming a two-dimensional sheet (Barnett, Pradon, Lewis, & Tocher, 2006).

Preparation Methods

There's research focused on the preparation of 1-Chloro-2: 6-dinitrobenzene, which provides insights into its synthesis from chlorobenzene through various intermediate stages (Gunstone & Tucker, 2007).

Electrochemical Sensing

1-Chloro-2,4-dinitrobenzene has been used in a proof-of-concept for electroanalytical methodologies using magnetic molecularly imprinted particles. This demonstrates its application in sensitive analytical procedures (Ruiz-Córdova et al., 2018).

Analytical Techniques

The compound is also utilized in toxicity studies and in evaluating the metabolic capacity of different test systems, using sensitive liquid chromatography-mass spectrometry techniques for its quantification (Tierbach et al., 2020).

Reductive Cleavage Studies

Research includes the analysis of electrochemical reductive cleavage of carbon–chlorine bond in 1-chloro-2,4-dinitrobenzene, providing insights into its reaction mechanisms (Prasad & Sangaranarayanan, 2005).

Micellar Solution Reactions

The reaction of 1-chloro-2,4-dinitrobenzene with OH- in micellar solutions has been studied to understand the influence of surfactants and sodium hydroxide on the rate constant (Graciani et al., 2003).

Vibrational Spectroscopy

Its vibrational spectroscopy has been studied using quantum chemical calculations, aiding in the interpretation of its infrared and Raman spectra (Krishnakumar & Prabavathi, 2009).

Nonlinear Optical Crystal Studies

1-Chloro-2,4-dinitrobenzene has been utilized in the growth and characterization of organic nonlinear optical crystals, showing potential for use in optical applications (Sethuraman et al., 2007).

Antimicrobial Activity

A study explores the antimicrobial activity of a compound derived from 1-chloro-2,4-dinitrobenzene, showing its potential in antimicrobial applications (Muthukumar, Malarvizhi, & Nishanthini, 2021).

Safety And Hazards

1-Chloro-3,4-dinitrobenzene is fatal if inhaled and toxic if swallowed or in contact with skin . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-chloro-1,2-dinitrobenzene
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InChI

InChI=1S/C6H3ClN2O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H
Source PubChem
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InChI Key

QVQSOXMXXFZAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
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Molecular Formula

C6H3Cl(NO2)2, C6H3ClN2O4
Record name 1-CHLORO-3,4-DINITROBENZENE
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DSSTOX Substance ID

DTXSID3060586
Record name Benzene, 4-chloro-1,2-dinitro-
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Molecular Weight

202.55 g/mol
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Physical Description

YELLOW CRYSTALS.
Record name 1-CHLORO-3,4-DINITROBENZENE
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Flash Point

>110 °C
Record name 1-CHLORO-3,4-DINITROBENZENE
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Density

Relative density (water = 1): 1.687
Record name 1-CHLORO-3,4-DINITROBENZENE
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Product Name

1-Chloro-3,4-dinitrobenzene

CAS RN

610-40-2
Record name 4-Chloro-1,2-dinitrobenzene
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Record name 3,4-Dinitrochlorobenzene
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Melting Point

40-41 °C
Record name 1-CHLORO-3,4-DINITROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
NV Zotova, PM Kushakova, VA Kuznetsov… - Russian journal of …, 2004 - Springer
Specific features of nucleophilic substitution in 1-chloro-3,4-dinitrobenzene Page 1 Russian Journal of Organic Chemistry, Vol. 40, No. 10, 2004, pp. 1473–1476. Translated from …
Number of citations: 4 link.springer.com
SA Barnett, J Pradon, TC Lewis… - … Section E: Structure …, 2006 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 62| Part 4| April 2006| Pages o1662-o1663 https://doi.org/10.1107/S1600536806011226 …
Number of citations: 2 scripts.iucr.org
DA Tocher - reflections, 2006 - researchgate.net
The title compound,(I), was produced during an experimental crystallization polymorph screen on 1-chloro-3, 4-dinitrobenzene (3, 4-DNCB). Compound (I) crystallizes in the space …
Number of citations: 0 www.researchgate.net
M Pośniak - Acta Chromatographica, 2001 - infona.pl
Chlorodinitrobenzene (CDNB) isomers are highly allergenic and irritating noxious substances used to produce explosives and dyes. A capillary gas-chromatographic method with flame-…
Number of citations: 4 www.infona.pl
Y Liu, L Zhang, D He, L Chen, Z Xu… - Journal of Chemical & …, 2022 - ACS Publications
This study reports the solubility of 1,5-dichloro-2,4-dinitrobenzene (DCDNB) in 15 pure solvents [methanol, ethanol, i-propanol, n-butanol, methylbenzene, methylene chloride, …
Number of citations: 2 pubs.acs.org
DV Sickman, AWC Menzies - Journal of the American Chemical …, 1930 - ACS Publications
The chlorohydrins, their esters and ethers react with thiourea giving-thio ethers, which are easily hydrolyzed, the hydroxy derivatives being especially unstable. The thio ethers yield with …
Number of citations: 0 pubs.acs.org
HC Lee - 1998 - search.proquest.com
The common substrate for glutathione S-transferases (GSTs), 1-chloro-2, 4-(dinitrobenzene (CDNB), is an inhibitor of E. coli growth. This growth inhibition is enhanced when E. coli …
Number of citations: 0 search.proquest.com
ED Clarke, DT Greenhow, D Adams - Pesticide science, 1998 - Wiley Online Library
An HPLC‐based assay system has been developed to measure the reactivity of agrochemicals with glutathione (GSH) with and without catalysis by glutathione transferases (GSTs). …
Number of citations: 45 onlinelibrary.wiley.com
MA Mariscal, ME Munoz, PS Collado, A Esteller… - Biochemical …, 1988 - Elsevier
The effect of the antianginal agent perhexiline maleate (160 mg/kg ig, daily for 4 days) on the biliary excretion of sulfobromophthalein (BSP) and BSP-glutathione and the hepatic activity …
Number of citations: 5 www.sciencedirect.com
MJ Tun̄on, P Gonzalez, V Manrique… - Biochemical …, 1989 - Elsevier
Materials and methods Chemicuk 1-Chloro-3, 4-dinitrobenzene(CDNB), clotrimazole, 5, 5’-dithiobis-(2nitrobenzoic acid), glutathione and glutathione reductase were purchased from …
Number of citations: 3 www.sciencedirect.com

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